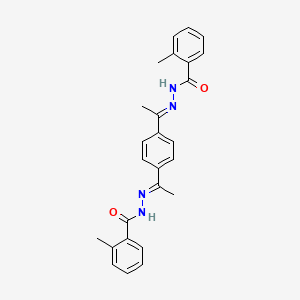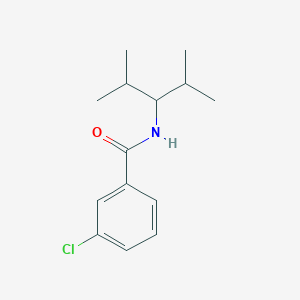![molecular formula C19H21NOS B5763682 N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
N-cyclopentyl-4-[(phenylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-[(phenylthio)methyl]benzamide, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to exhibit promising results in scientific research.
Mécanisme D'action
N-cyclopentyl-4-[(phenylthio)methyl]benzamide exerts its inhibitory activity by binding to the active site of HDAC enzymes and preventing them from deacetylating histone proteins. This leads to the accumulation of acetylated histones, which in turn results in the activation of genes that are involved in various cellular processes such as cell cycle regulation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[(phenylthio)methyl]benzamide has been found to exhibit potent anticancer activity in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-cyclopentyl-4-[(phenylthio)methyl]benzamide has also been found to exhibit anti-inflammatory and neuroprotective effects in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-[(phenylthio)methyl]benzamide exhibits several advantages as a research tool. It is a potent and selective inhibitor of HDAC enzymes, which makes it an ideal tool for studying the role of HDACs in various diseases. However, its limitations include its poor solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-4-[(phenylthio)methyl]benzamide. One potential direction is to investigate its potential therapeutic applications in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its potential role in epigenetic regulation and gene expression. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility for use in various assays.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-[(phenylthio)methyl]benzamide involves the reaction of 4-[(phenylthio)methyl]benzoic acid with cyclopentylamine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
Applications De Recherche Scientifique
N-cyclopentyl-4-[(phenylthio)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c21-19(20-17-6-4-5-7-17)16-12-10-15(11-13-16)14-22-18-8-2-1-3-9-18/h1-3,8-13,17H,4-7,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBWHATNKXJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[(phenylsulfanyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)